
3'-Methoxy-4'-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride is a complex organic compound with a molecular formula of C22H20N4O5SClH This compound is known for its unique structure, which includes a methoxy group, a nitro group, and an acridinylamino group attached to a hexanesulfonanilide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride involves multiple steps. The process typically starts with the preparation of the acridine derivative, followed by the introduction of the nitro group and the methoxy group. The final step involves the sulfonation of the hexane chain and the formation of the hydrochloride salt.
Preparation of Acridine Derivative: The acridine derivative is synthesized through a series of reactions involving the condensation of anthranilic acid with formaldehyde and subsequent cyclization.
Nitration: The acridine derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Methoxylation: The nitrated acridine derivative is reacted with methanol in the presence of a base to introduce the methoxy group.
Sulfonation: The hexane chain is sulfonated using chlorosulfonic acid, followed by neutralization with a base.
Formation of Hydrochloride Salt: The final compound is obtained by reacting the sulfonated product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its acridine moiety, which exhibits fluorescence properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Used in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride involves its interaction with DNA. The acridine moiety intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The nitro group also contributes to the compound’s cytotoxicity by generating reactive oxygen species (ROS) upon reduction.
Comparison with Similar Compounds
Similar Compounds
- N-{3-Methoxy-4-[(10-oxido-9-acridinyl)amino]phenyl}methanesulfonamide hydrochloride
- N-{3-Methoxy-4-[(3-nitro-9-acridinyl)amino]phenyl}-1-propane sulfonamide hydrochloride
Uniqueness
3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-hexanesulfonanilide hydrochloride is unique due to its specific combination of functional groups and its ability to intercalate into DNA. This makes it particularly effective as a fluorescent probe and as a potential anticancer agent. The presence of the methoxy group enhances its solubility, while the nitro group contributes to its cytotoxicity.
Properties
CAS No. |
71803-03-7 |
|---|---|
Molecular Formula |
C26H29ClN4O5S |
Molecular Weight |
545.1 g/mol |
IUPAC Name |
[4-(hexylsulfonylamino)-2-methoxyphenyl]-(2-nitroacridin-9-yl)azanium;chloride |
InChI |
InChI=1S/C26H28N4O5S.ClH/c1-3-4-5-8-15-36(33,34)29-18-11-13-24(25(16-18)35-2)28-26-20-9-6-7-10-22(20)27-23-14-12-19(30(31)32)17-21(23)26;/h6-7,9-14,16-17,29H,3-5,8,15H2,1-2H3,(H,27,28);1H |
InChI Key |
URBQWGJCZRNKGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=C(C=CC3=NC4=CC=CC=C42)[N+](=O)[O-])OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


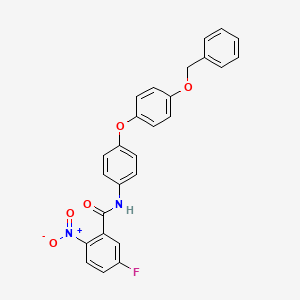

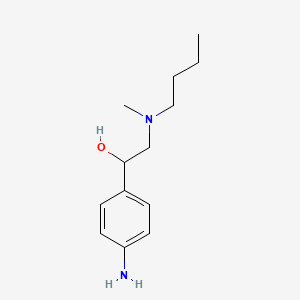
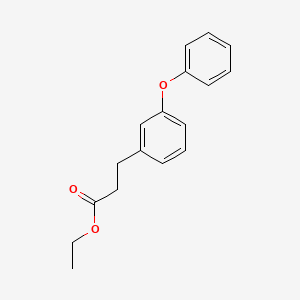
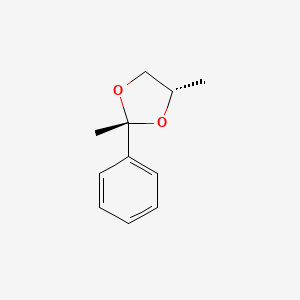
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13754263.png)
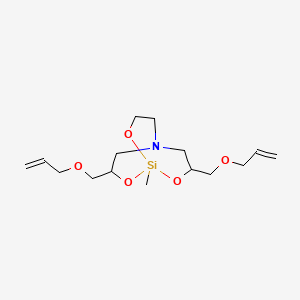
![Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate](/img/structure/B13754277.png)

![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)




